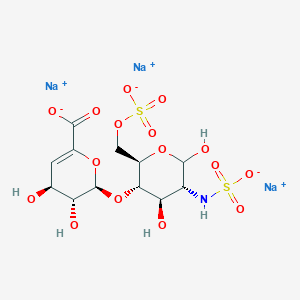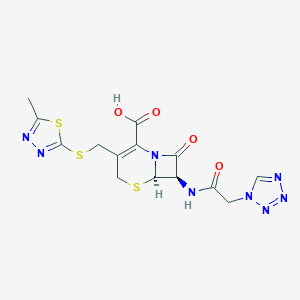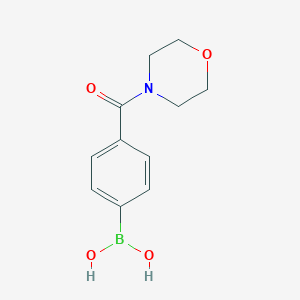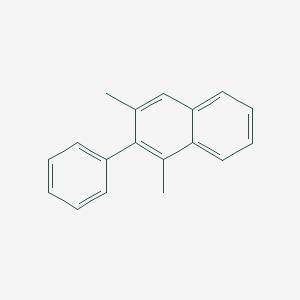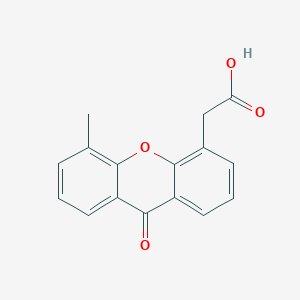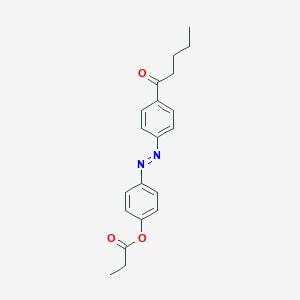
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene, also known as PPA, is a chemical compound that belongs to the azobenzene family. It is a photochromic compound that changes its color from yellow to red when exposed to UV light. PPA has been extensively used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene involves the reversible photoisomerization of its azobenzene moiety. When exposed to UV light, 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene undergoes a trans-cis isomerization, which causes a change in its color and properties. The reverse process, cis-trans isomerization, can be induced by visible light. This reversible photoisomerization makes 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene a valuable tool for studying the photoresponsive properties of azobenzenes.
Biochemical And Physiological Effects
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has also been used as a probe to study the binding properties of various proteins and enzymes.
Advantages And Limitations For Lab Experiments
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has several advantages for lab experiments, including its reversible photoisomerization, low toxicity, and ease of synthesis. However, its limitations include its sensitivity to UV light, which can cause degradation and loss of activity. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene also has a relatively short half-life, which limits its use in long-term experiments.
Future Directions
There are several future directions for research on 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene. One potential application is the development of photoresponsive materials for use in optoelectronics and data storage. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene can also be used as a probe to study the binding properties of various proteins and enzymes. Additionally, the development of new synthesis methods and modifications of 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene could lead to the development of new photoresponsive compounds with unique properties.
Synthesis Methods
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene can be synthesized by the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid in the presence of triethylamine. The resulting product is then treated with pentanoyl chloride and propanoyl chloride to obtain 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has been used in various scientific research applications, including photoresponsive materials, molecular switches, and sensors. It has also been used as a model compound for studying the photoisomerization of azobenzenes. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has been shown to undergo reversible photoisomerization, which makes it an ideal candidate for developing photoresponsive materials and devices.
properties
CAS RN |
120102-97-8 |
|---|---|
Product Name |
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene |
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] propanoate |
InChI |
InChI=1S/C20H22N2O3/c1-3-5-6-19(23)15-7-9-16(10-8-15)21-22-17-11-13-18(14-12-17)25-20(24)4-2/h7-14H,3-6H2,1-2H3 |
InChI Key |
IPNQZEASJULUSD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CC |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CC |
synonyms |
[4-(4-pentanoylphenyl)diazenylphenyl] propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



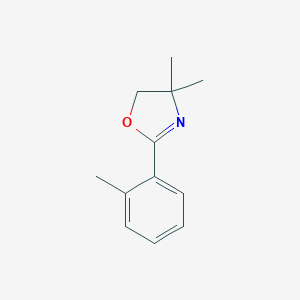

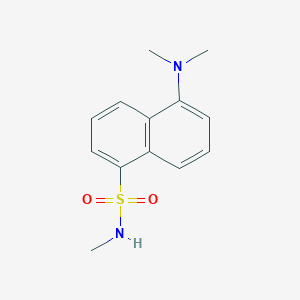
![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
